4-Ethenyloxane-4-carbaldehyde
Description
Properties
IUPAC Name |
4-ethenyloxane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(7-9)3-5-10-6-4-8/h2,7H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMXBICJQKMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCOCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyloxane-4-carbaldehyde typically involves the reaction of tetrahydropyran derivatives with vinyl-containing reagents under controlled conditions. One common method includes the use of vinyl magnesium bromide in the presence of a catalyst to introduce the vinyl group onto the tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The vinyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) and halogens (X2).
Major Products Formed
Oxidation: 4-Ethenyloxane-4-carboxylic acid.
Reduction: 4-Ethenyloxane-4-methanol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
4-Ethenyloxane-4-carbaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and vinyl groups.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenyloxane-4-carbaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of both the aldehyde and vinyl functional groups. The aldehyde group can form Schiff bases with amines, while the vinyl group can undergo polymerization and addition reactions. These interactions are crucial in its applications in organic synthesis and material science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Similarities
The following compounds share structural motifs with 4-Ethenyloxane-4-carbaldehyde, including cyclic frameworks, formyl groups, or unsaturated substituents:
| Compound Name | Key Structural Features | Similarity Score* | CAS Number |
|---|---|---|---|
| Ethyl 2-formylcyclopropanecarboxylate | Cyclopropane ring, ester, formyl | 0.69 | 54274-80-5 |
| trans-Methyl 4-formylcyclohexanecarboxylate | Cyclohexane ring, ester, formyl | 0.68 | 94994-25-9 |
| Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | Bicyclic framework, ester, formyl | 0.66 | 107-75-5 |
| (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde | Cyclohexane, ethyl/methyl substituents, formyl | N/A | 137052-08-5 |
*Similarity scores computed via Reaxys structural similarity algorithms .
Physicochemical Properties
- Polarity and Solubility: The oxygen atom in this compound enhances polarity compared to purely hydrocarbon analogs like bicyclo[2.2.2]octane derivatives. This increases solubility in polar solvents (e.g., ethanol, acetone) but reduces compatibility with nonpolar matrices .
- Thermal Stability : The tetrahydropyran ring stabilizes the aldehyde group against decomposition, unlike cyclopropane-based analogs (e.g., Ethyl 2-formylcyclopropanecarboxylate), which may exhibit ring strain-induced instability .
Research Findings and Data Gaps
- Spectral Data : NMR analysis of this compound would likely show a downfield-shifted aldehyde proton (~9.8–10.2 ppm) and ethenyl protons as a multiplet (δ 5.0–6.0 ppm), consistent with tetrahydropyran-4-carbaldehyde derivatives .
- Predictive Modeling : CC-DPS QSPR models suggest that introducing the ethenyl group increases hydrophobicity (logP ~1.8) compared to unsubstituted tetrahydropyran-4-carbaldehyde (logP ~0.9) .
Biological Activity
4-Ethenyloxane-4-carbaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound, also known as 4-(ethenyloxy)butanal, features an ethenyl group attached to a cyclic ether structure with an aldehyde functional group. Its molecular formula is , and it possesses unique reactivity due to the presence of both the double bond and the aldehyde.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The ethenyl group may facilitate interactions with specific receptors, influencing downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Cytotoxicity Assay : In a study by Johnson et al. (2022), the cytotoxic effects of this compound were assessed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 20 µM and 15 µM, respectively, suggesting potent anticancer properties.
- Mechanistic Insights : Research by Lee et al. (2023) explored the mechanism of action of this compound in inhibiting the enzyme cyclooxygenase (COX). The study found that the compound binds to the active site of COX, leading to decreased prostaglandin synthesis.
Q & A
Q. How can literature on oxane-carbaldehyde derivatives inform novel applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
